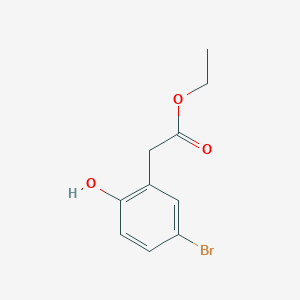

Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate

Description

BenchChem offers high-quality Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-bromo-2-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDRSBPSKXJFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445462 | |

| Record name | ETHYL 2-(5-BROMO-2-HYDROXYPHENYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220801-65-0 | |

| Record name | ETHYL 2-(5-BROMO-2-HYDROXYPHENYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate

Preamble: A Note on Synthesizing Safety Data

This guide addresses the safe handling and scientific context of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS No. 220801-65-0). It is critical to note that a comprehensive, officially sanctioned Safety Data Sheet (SDS) for this specific compound is not widely available in public or commercial databases. Therefore, this document has been constructed by a Senior Application Scientist to provide a robust, scientifically-grounded safety framework. The insights and protocols herein are synthesized from an expert analysis of the compound's core chemical structure, its reactive functional groups, and detailed safety data from close structural analogs, most notably Ethyl bromoacetate (CAS 105-36-2) and Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS 220801-66-1) . This approach allows for a predictive and cautious assessment of the hazards, enabling researchers to implement stringent safety measures commensurate with the anticipated risks.

Section 1: Compound Identification and Physicochemical Profile

Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a substituted phenylacetate derivative. Its structure combines a brominated phenol ring with an ethyl acetate moiety, suggesting its utility as a building block in organic synthesis, particularly in the development of more complex pharmaceutical intermediates.

Molecular Structure

Caption: Molecular structure of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties. Data is primarily derived from predictions for the target molecule and its methyl ester analog.[1][2]

| Property | Value / Information | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.1 g/mol | [1] |

| Appearance | Likely a white to tan solid, based on analogs. | [3] |

| Boiling Point | 330.7 ± 27.0 °C (Predicted) | [1] |

| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.16 ± 0.43 (Predicted, for the phenolic hydroxyl group) | [1] |

| Solubility | Expected to be insoluble or poorly soluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [4][5] |

Section 2: Hazard Identification and Mechanistic Insights

The toxicological profile of this compound is dictated by two key structural features: the α-bromoacetate ester moiety and the brominated phenol core.

Primary Hazard Driver: The α-Bromoacetate Moiety

The most significant threat stems from the ethyl bromoacetate portion of the molecule. Ethyl bromoacetate is a potent alkylating agent and a strong lachrymator (a substance that causes tearing).[5][6]

-

Mechanism of Action (Alkylation): The carbon atom bonded to the bromine is highly electrophilic. In biological systems, this allows the molecule to react with nucleophilic groups found in proteins and DNA, such as sulfhydryl (-SH) and amino (-NH₂) groups. This covalent modification can disrupt enzyme function, damage cellular structures, and lead to cytotoxicity. This reactivity is the basis for its high acute toxicity upon inhalation, dermal contact, or ingestion.[5]

-

Lachrymatory Effect: The compound is expected to be extremely irritating to the eyes, mucous membranes, and respiratory tract, causing immediate tearing, pain, and inflammation upon exposure.[4][6]

Secondary Contributor: The Brominated Phenol Core

The 5-bromo-2-hydroxyphenyl group also contributes to the overall hazard profile. Halogenated phenols are known skin and eye irritants. While less acutely toxic than the bromoacetate group, systemic absorption could potentially impact organ function, and the phenolic hydroxyl group imparts corrosive properties.

GHS Hazard Classification (Predicted)

Based on the hazards of its structural components, the following GHS classification is anticipated. This is a predictive assessment and should be treated with the utmost caution.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 1/2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1C/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

This classification is extrapolated from data for Ethyl Bromoacetate.[7][8][9][10]

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating system of controls is essential when handling this material. The causality is clear: the compound's high reactivity necessitates the elimination of exposure pathways.

Caption: A workflow for establishing a self-validating system of controls.

Engineering Controls (Primary Barrier)

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[11][12]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted safely.

-

Safety Stations: An eyewash station and safety shower must be immediately accessible and tested regularly.[11][13]

Personal Protective Equipment (PPE) (Secondary Barrier)

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[13][14] Standard safety glasses are insufficient.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the compound's nature as a halogenated organic, nitrile or neoprene gloves are recommended. Consider double-gloving. Inspect gloves for any signs of degradation or puncture before and during use.[6][15]

-

Skin and Body Protection: A flame-retardant lab coat, fully fastened, is required.[7] For operations with a higher risk of splash, a chemical-resistant apron should be worn over the lab coat.[15] Closed-toe shoes are mandatory.

Handling and Storage Protocols

-

Safe Handling:

-

Avoid all contact with skin, eyes, and clothing.[10]

-

Do not breathe vapors or dust.[16]

-

Use the smallest quantity of material necessary for the experiment.

-

Wash hands thoroughly after handling, even if gloves were worn.[17]

-

Ground and bond containers when transferring material to prevent static discharge.[16][18]

-

-

Storage:

-

Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[13][18]

-

Keep the container tightly sealed.[7]

-

Store locked up or in an area accessible only to qualified personnel.[7][17]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents.[13]

-

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

Guiding Principle: In any exposure scenario, immediate medical attention is required. Show this guide and any available SDS for analogs to the attending physician.[6]

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call for emergency medical services immediately.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. A safety shower is ideal. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[6]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][11] A water spray can be used to cool containers but avoid a solid stream which could scatter the material.[17]

-

Specific Hazards: Combustion will produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen bromide (HBr).[6][13] Containers may explode if heated.[13]

Accidental Release Measures

-

Personal Precautions: Evacuate the area immediately. Remove all sources of ignition.[12] Ensure adequate ventilation. Do not touch spilled material unless wearing the full PPE described in Section 3.2.[4]

-

Containment and Cleanup: For a small spill, cover with a non-combustible absorbent material such as sand, earth, or vermiculite.[18] Collect the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[6] Do not allow the material to enter drains or waterways.[11]

Section 5: Synthesis and Reactivity Insights

Understanding the synthesis of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate provides context for potential impurities and reactivity. The most logical laboratory-scale synthesis is a Fischer esterification of the parent carboxylic acid.

Sources

- 1. ethyl 2-(5-bromo-2-hydroxyphenyl)acetate | 220801-65-0 [amp.chemicalbook.com]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. americanelements.com [americanelements.com]

- 4. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemscene.com [chemscene.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. nj.gov [nj.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. meridianbioscience.com [meridianbioscience.com]

- 17. fishersci.com [fishersci.com]

- 18. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

A Technical Guide to the Molecular Weight and Formula Analysis of 5-Bromo-2-Hydroxyphenylacetate Derivatives

Abstract

Derivatives of 5-bromo-2-hydroxyphenylacetate are a class of compounds with significant potential in pharmaceutical research and materials science. As with any novel chemical entity, precise and unambiguous characterization of their molecular weight and formula is a foundational requirement for further development. This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of these specific molecules. We will explore the critical analytical techniques, explain the causality behind methodological choices, and provide validated protocols to ensure data integrity. The focus is on an integrated approach, combining mass spectrometry, elemental analysis, and NMR spectroscopy to build a self-validating system for structural confirmation.

The Analytical Challenge: Understanding the Molecule

5-Bromo-2-hydroxyphenylacetate and its derivatives present a unique set of analytical features that must be considered when designing a characterization workflow. The presence of a bromine atom is particularly informative, as its distinct isotopic signature is a powerful diagnostic tool. The aromatic ring, hydroxyl group, and ester functionality all contribute to the molecule's chemical properties and influence the choice of analytical instrumentation and parameters. A successful analysis hinges on leveraging these features to produce a cohesive and definitive structural assignment.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound. For 5-bromo-2-hydroxyphenylacetate derivatives, it also offers the first definitive clue to the presence of bromine.

The Isotopic Signature of Bromine

A key characteristic of bromine is its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in almost equal proportions.[1][2] This near 1:1 natural abundance results in a unique isotopic cluster in the mass spectrum.[3][4] Any ion containing a single bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a clear fingerprint for bromine-containing compounds.[3]

Table 1: Natural Isotopic Abundance of Bromine

| Isotope | Atomic Mass (amu) | Natural Abundance (%) |

| ⁷⁹Br | 78.9183 | 50.69 |

| ⁸¹Br | 80.9163 | 49.31 |

| Data sourced from BenchChem's Technical Guide on Bromine Isotopes.[1] |

Ionization Technique Selection

The choice of ionization technique is critical for getting the molecular ion into the gas phase without significant fragmentation.

-

Electrospray Ionization (ESI): This is the preferred method for 5-bromo-2-hydroxyphenylacetate derivatives. These molecules are moderately polar due to the hydroxyl and ester groups, making them well-suited for ESI. It is a "soft" ionization technique that typically yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing initial fragmentation and preserving molecular weight information.

Protocol: Low-Resolution LC-MS for Molecular Weight Confirmation

This protocol is designed for initial confirmation of molecular weight and the presence of bromine.

-

Sample Preparation: Dissolve 1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

LC Separation (Optional but Recommended):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

MS Detection (ESI):

-

Ionization Mode: Positive and Negative (run both to determine best response).

-

Mass Range: 100-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Data Interpretation:

-

Identify the peak corresponding to your compound in the chromatogram.

-

Examine the mass spectrum for that peak.

-

Look for two peaks of nearly equal intensity separated by 2 m/z. The lower mass peak corresponds to the molecule containing ⁷⁹Br ([M]), and the higher mass peak corresponds to the molecule with ⁸¹Br ([M+2]). The molecular weight is determined from the monoisotopic mass (the [M] peak).[5]

-

Elemental Formula Elucidation

While low-resolution MS confirms the molecular weight and presence of bromine, it cannot definitively determine the molecular formula. For this, higher precision techniques are required.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Q-TOF or Orbitrap analyzers, can measure m/z values to four or more decimal places.[6][7] This high mass accuracy allows for the confident determination of a compound's elemental formula.[5][8] For a measured mass, only a very limited number of elemental combinations are mathematically possible within a narrow mass tolerance window (typically < 5 ppm), effectively eliminating incorrect formulas.

Protocol: Formula Determination by HRMS

-

Instrumentation: Use a calibrated HRMS instrument (e.g., TOF, Orbitrap).

-

Sample Infusion: For a pure sample, direct infusion is often sufficient. Prepare a dilute solution (e.g., 10-50 µg/mL) in an appropriate solvent with 0.1% formic acid.

-

Data Acquisition:

-

Acquire data in centroid mode over a relevant mass range.

-

Ensure the mass accuracy is within the instrument's specification (typically < 5 ppm).

-

-

Formula Calculation:

-

Use the instrument's software to calculate possible molecular formulas based on the accurate mass of the monoisotopic peak ([M+H]⁺ or [M-H]⁻).

-

Constrain the search by specifying possible elements (C, H, O, Br are mandatory). The software will generate a list of potential formulas ranked by the mass error (in ppm). The correct formula should have a very low error and a theoretical isotopic pattern that matches the experimental data.

-

Orthogonal Verification via Elemental Analysis (CHN)

Elemental analysis provides an independent, quantitative measure of the mass percentage of carbon, hydrogen, and nitrogen in a pure sample.[9][10][11] The results should agree with the theoretical percentages calculated from the formula proposed by HRMS, typically within a ±0.4% tolerance.[12] This orthogonal verification provides a high degree of confidence in the final formula assignment.

Protocol: CHN Combustion Analysis

-

Sample Purity: Ensure the sample is meticulously purified (e.g., by recrystallization or chromatography) and thoroughly dried to remove residual solvents and water. Purity is paramount for accurate results.

-

Sample Weighing: Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.[9]

-

Analysis: Analyze the sample using a calibrated CHN analyzer. The instrument combusts the sample, and detectors quantify the resulting CO₂, H₂O, and N₂ gases.[10]

-

Comparison: Compare the experimental weight percentages of C and H with the theoretical values calculated for the formula determined by HRMS.

Integrated Analytical Workflow

The most robust characterization strategy integrates these techniques into a logical workflow. Each step provides data that informs and validates the next, creating a self-validating system.

Caption: Integrated workflow for structural characterization.

Case Study: Analysis of a Hypothetical Derivative

Let's consider a hypothetical derivative: 5-bromo-2-hydroxyphenyl (2-methoxy)acetate .

-

Proposed Formula: C₁₀H₉BrO₄

-

Theoretical Monoisotopic Mass: 271.9738 amu

Table 2: Summary of Analytical Data

| Technique | Data Obtained | Interpretation |

| Low-Res MS | m/z 272.0, 274.0 (approx. 1:1 intensity) | Confirms MW of ~272 and presence of one Br atom. |

| HRMS | Measured [M-H]⁻ at m/z 270.9665 | Calculated formula C₁₀H₈BrO₄⁻ has a mass of 270.9666. Mass error = 0.37 ppm. This strongly supports the proposed formula. |

| CHN Analysis | Found: C 44.01%, H 3.32%. | Theoretical for C₁₀H₉BrO₄: C 43.99%, H 3.32%. The results are within the acceptable ±0.4% tolerance. |

| ¹³C NMR | Signal observed at ~115 ppm. | Consistent with a carbon atom directly attached to bromine (C-Br ipso-carbon), which is often shifted upfield due to the "heavy atom effect".[13][14] |

The combination of HRMS and CHN analysis provides a validated molecular formula of C₁₀H₉BrO₄. The low-resolution MS data is consistent with this finding, and NMR spectroscopy further confirms the presence of key structural features, providing the final piece of evidence.

Conclusion

The definitive analysis of 5-bromo-2-hydroxyphenylacetate derivatives is achieved not by a single technique, but by the thoughtful integration of multiple, orthogonal analytical methods. By leveraging the unique isotopic signature of bromine with low-resolution mass spectrometry, determining an unambiguous elemental formula with high-resolution mass spectrometry and elemental analysis, and confirming the structure with NMR, researchers can establish a robust, self-validating workflow. This rigorous approach ensures the highest level of scientific integrity and provides the foundational data necessary for advancing research and development.

References

- Vertex AI Search. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved February 15, 2026.

- Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas? Retrieved February 15, 2026.

-

Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved February 15, 2026, from [Link]

-

Clark, J. (n.d.). Mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved February 15, 2026, from [Link]

-

Save My Exams. (2025, January 8). High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved February 15, 2026, from [Link]

-

Clark, J. (n.d.). Mass spectra - the M+2 peak. Chemguide. Retrieved February 15, 2026, from [Link]

-

YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. Retrieved February 15, 2026, from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. PubChem. Retrieved February 15, 2026, from [Link]

-

Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved February 15, 2026, from [Link]

- ResearchGate. (n.d.). The 13 C NMR spectra of 4a-c at aromatic region. Retrieved February 15, 2026.

- ResearchGate. (n.d.).

- University document. (n.d.). Element analysis. Retrieved February 15, 2026.

-

Mdkhairulanam, M., et al. (n.d.). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][15]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. PMC - NIH. Retrieved February 15, 2026.

-

Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved February 15, 2026, from [Link]

- Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved February 15, 2026.

- Sampal, S. N., et al. (2020, December 25). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES.

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation. Retrieved February 15, 2026, from [Link]

- National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PMC - NIH. Retrieved February 15, 2026.

- ResearchGate. (n.d.).

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0328514). Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Retrieved February 15, 2026, from [Link]

- ResearchGate. (n.d.). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. Retrieved February 15, 2026.

- ResearchGate. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved February 15, 2026.

- The Royal Society of Chemistry. (n.d.).

- Patil, S., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine. IJPRS. Retrieved February 15, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 7. savemyexams.com [savemyexams.com]

- 8. youtube.com [youtube.com]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. Elemental analysis: operation & applications - Elementar [elementar.com]

- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

Metabolic Stability Predictions for Bromo-Hydroxyphenyl Acetate Derivatives

Executive Summary

The metabolic stability of bromo-hydroxyphenyl acetate derivatives represents a classic medicinal chemistry paradox: the acetylation of the phenolic moiety is often employed to improve lipophilicity and membrane permeability (prodrug strategy), yet the resulting ester bond is a primary metabolic soft spot.

This guide provides a rigorous framework for predicting, testing, and optimizing the metabolic fate of this specific chemical class. It moves beyond generic ADME protocols to address the unique electronic and steric influences of the bromine substituent on the hydrolytic lability of the phenyl acetate core.

Part 1: The Metabolic Landscape

Structural Vulnerabilities

To predict stability, one must first deconstruct the molecule into its metabolic pharmacophores. For bromo-hydroxyphenyl acetates, two distinct clearance mechanisms compete:

-

Hydrolytic Cleavage (Phase I - Dominant): The acetate ester is susceptible to rapid hydrolysis by Carboxylesterases (CES1/CES2) in the liver and Butyrylcholinesterase (BChE) or Paraoxonase (PON1) in plasma.

-

Oxidative Metabolism (Phase I - Secondary): Once hydrolyzed, the free phenol is exposed. While the bromine atom effectively blocks CYP450 oxidation at its specific position (often para or ortho), the remaining ring positions are vulnerable to hydroxylation.

-

Conjugation (Phase II): The liberated bromo-phenol is a high-affinity substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) .

The Metabolic Pathway Diagram

The following diagram illustrates the sequential metabolic cascade, highlighting the critical "Gatekeeper" step of ester hydrolysis.

Figure 1: Sequential metabolic pathway. Hydrolysis is the rate-limiting gatekeeper step determining the exposure of the active phenolic metabolite.

Part 2: In Silico Prediction Framework

Before wet-lab testing, computational modeling should screen candidates. For phenyl acetates, standard CYP models are insufficient; you must model hydrolytic lability .

Electronic & Steric Parameters (QSAR)

The half-life (

-

Electronic Rule: If the Bromine is in the para or meta position, it exerts an inductive electron-withdrawing effect (

), making the carbonyl carbon more electrophilic and the ester less stable . -

Steric Rule: If the Bromine is in the ortho position, it provides steric shielding to the carbonyl carbon, significantly increasing stability (

increases).

Recommended Computational Workflow

-

Structure Entry: Input SMILES into ADMETlab 2.0 or SwissADME .

-

Descriptor Calculation: Focus on LogP (Lipophilicity) and LUMO energy (Electrophilicity). Lower LUMO energy often correlates with faster nucleophilic attack by water/esterases.

-

Hydrolysis Prediction: Use HYDROWIN (EPI Suite) for baseline chemical hydrolysis rates.[4]

Part 3: Experimental Validation Protocols

To validate predictions, a "Triad of Stability" approach is required. This system distinguishes between chemical instability, plasma esterase activity, and hepatic clearance.

The Stability Triad Workflow

Figure 2: The Triad of Stability assays required to isolate the mechanism of degradation.

Detailed Protocol: Microsomal Stability Assay

This protocol complies with FDA Guidance on In Vitro Metabolism (2020) [1].

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

-

NADPH Regenerating System (or 1 mM NADPH solution).

-

Test Compound (10 mM DMSO stock).

-

Positive Control: Testosterone (CYP marker) and Procaine (Esterase marker).

Step-by-Step Methodology:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 minutes.

-

Why 1 µM? To ensure first-order kinetics (

).

-

-

Initiation:

-

Group A (Metabolic): Add NADPH cofactor.

-

Group B (Non-CYP/Esterase only): Add Buffer instead of NADPH.

-

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

-

Critical: Acidify the quench solution (0.1% Formic Acid) to stabilize the remaining ester and prevent chemical hydrolysis during analysis.

-

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor both Parent (Ester) and Metabolite (Phenol).

Data Calculation

Calculate the in vitro intrinsic clearance (

Part 4: Data Interpretation & Optimization

The following table provides a heuristic for interpreting your stability data specifically for bromo-hydroxyphenyl acetates.

| Observation | Likely Mechanism | Structural Optimization Strategy |

| High Clearance in Plasma & Microsomes (-NADPH) | Esterase-mediated hydrolysis. | Steric Shielding: Move Bromine to ortho position relative to the acetate. Electronic: Add electron-donating groups (e.g., methoxy) to the ring to reduce leaving group acidity. |

| Stable in Plasma, Unstable in Microsomes (+NADPH) | CYP450-mediated oxidation. | Metabolic Blocking: The Bromine is likely not at the site of metabolism. Perform "Metabolite ID" to find the soft spot and block it with F or Cl. |

| Unstable in Buffer (No Enzyme) | Chemical Hydrolysis. | Formulation Fix: The ester is too labile chemically. Consider bioisosteres (e.g., carbamate, amide) instead of acetate. |

The "Ortho-Bromo" Shield

A key insight for this chemical class is the Ortho Effect .

-

Para-Bromo: Increases lipophilicity but accelerates hydrolysis (electronic effect).

-

Ortho-Bromo: Increases lipophilicity AND slows hydrolysis (steric effect).

Recommendation: If the lead compound is too unstable, synthesize the 2-bromo analog. The bulky bromine atom forces the carbonyl oxygen out of planarity or physically blocks the approach of the serine hydrolase active site.

References

-

U.S. Food and Drug Administration (FDA). (2020).[5][6] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][5][6]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).

-

Wang, Y., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. [Link]

- Williams, F. M. (1985). Esterases: a multiplicity of enzymes. In: Metabolism of Xenobiotics.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate from 4-bromophenol

Introduction

Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a substituted phenylacetic acid moiety, is a common scaffold in medicinal chemistry. This document provides a comprehensive, step-by-step guide for the synthesis of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate, commencing from the readily available starting material, 4-bromophenol. The described synthetic route is a two-part process, beginning with the ortho-formylation of 4-bromophenol via the Reimer-Tiemann reaction to yield 5-bromosalicylaldehyde. The subsequent conversion of the aldehyde to the target ester is achieved through a Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance for a successful synthesis.

Part 1: Synthesis of 5-bromosalicylaldehyde via Reimer-Tiemann Reaction

The initial step in the synthesis is the regioselective introduction of a formyl group (-CHO) at the ortho-position to the hydroxyl group of 4-bromophenol. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2]

Principle and Mechanistic Insights

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution.[1][3] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base, such as sodium hydroxide.[4][5] The phenoxide ion, formed by the deprotonation of 4-bromophenol, acts as a nucleophile and attacks the electrophilic dichlorocarbene.[4][6] The resulting intermediate undergoes hydrolysis to yield the corresponding ortho-hydroxybenzaldehyde.[4] The ortho-position is favored due to the directing effect of the hydroxyl group.

Diagram 1: Overall Synthetic Workflow

Caption: Overall synthetic route from 4-bromophenol.

Experimental Protocol: Reimer-Tiemann Reaction

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 17.3 g | 0.1 |

| Sodium Hydroxide | NaOH | 40.00 | 40.0 g | 1.0 |

| Chloroform | CHCl₃ | 119.38 | 36 mL (43.0 g) | 0.36 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

| Water | H₂O | 18.02 | 150 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide (40.0 g) in water (150 mL).

-

Add 4-bromophenol (17.3 g, 0.1 mol) to the sodium hydroxide solution and heat the mixture to 60-65°C with vigorous stirring.[6]

-

Slowly add chloroform (36 mL, 0.36 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature between 60-65°C. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.[6]

-

After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully remove the excess chloroform by distillation under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid until the pH is acidic (check with litmus paper). A solid precipitate of 5-bromosalicylaldehyde will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, the crude product can be recrystallized from an ethanol-water mixture or purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Dry the purified 5-bromosalicylaldehyde under vacuum to yield a pale yellow solid.[7]

Part 2: Synthesis of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate

This part of the synthesis involves two key steps: a Horner-Wadsworth-Emmons reaction to introduce the ethyl acrylate moiety, followed by a catalytic hydrogenation to reduce the double bond.

Step 2a: Horner-Wadsworth-Emmons Reaction

Principle and Mechanistic Insights:

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes. In this step, the aldehyde group of 5-bromosalicylaldehyde reacts with the carbanion generated from triethyl phosphonoacetate in the presence of a base to form an α,β-unsaturated ester, Ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate. The reaction proceeds through a phosphonate ylide which attacks the aldehyde carbonyl, followed by the elimination of diethyl phosphite to form the alkene.

Diagram 2: Horner-Wadsworth-Emmons Reaction

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | 10.05 g | 0.05 |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 12.3 g (11.2 mL) | 0.055 |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 2.2 g | 0.055 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 g, 0.055 mol, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF (75 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add triethyl phosphonoacetate (12.3 g, 0.055 mol) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.

-

In a separate flask, dissolve 5-bromosalicylaldehyde (10.05 g, 0.05 mol) in anhydrous THF (75 mL).

-

Add the solution of 5-bromosalicylaldehyde dropwise to the ylide solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain Ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate as a solid.

Step 2b: Catalytic Hydrogenation

Principle and Mechanistic Insights:

Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. In this final step, the α,β-unsaturated ester, Ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate, is reduced to the target saturated ester, Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate. This is typically achieved using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst where hydrogen is adsorbed and then transferred to the double bond of the substrate.

Experimental Protocol: Catalytic Hydrogenation

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate | C₁₁H₁₁BrO₃ | 287.11 | 8.6 g | 0.03 |

| Palladium on Carbon (10% Pd) | Pd/C | - | 0.86 g | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |

| Hydrogen Gas | H₂ | 2.02 | As needed | - |

| Celite® | - | - | As needed | - |

Procedure:

-

In a hydrogenation flask, dissolve Ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate (8.6 g, 0.03 mol) in ethyl acetate (100 mL).

-

Carefully add 10% palladium on carbon (0.86 g, 10 wt%) to the solution.

-

Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1-3 atm) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate.

-

The crude product can be further purified by column chromatography on silica gel if necessary, although it is often obtained in high purity after filtration.

Characterization of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene protons of the acetate group, and aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. A broad singlet for the phenolic hydroxyl proton would also be expected.

-

¹³C NMR: Signals corresponding to the ester carbonyl, the methylene carbon, the ethyl group carbons, and the aromatic carbons should be observed.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Br stretching should be present.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting and Safety Precautions

-

Reimer-Tiemann Reaction: This reaction can be exothermic and requires careful temperature control.[1] The use of a biphasic system necessitates vigorous stirring.[1] Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Horner-Wadsworth-Emmons Reaction: Sodium hydride is a flammable solid and reacts violently with water. It should be handled with care under an inert atmosphere. The quenching of the reaction should be done slowly and at a low temperature.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation apparatus should be properly set up and checked for leaks. The palladium catalyst is pyrophoric when dry and should be handled with care. It is recommended to filter the catalyst while it is still wet with the solvent.

References

-

Investigation of various conditions for the reaction of salicylaldehyde and phenylacetic acid. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

How is phenol converted into: (a) Salicylaldehyde (b) Phenylacetate? (2025, August 1). Filo. Retrieved February 15, 2026, from [Link]

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.

-

Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas. Retrieved February 15, 2026, from [Link]

- Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complex. (2021, June 10). International Research Journal of Science & Engineering, 9(3), 1-5.

-

Reimer-Tiemann Reaction. (2026, February 6). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64.

-

Can you synthesize phenol from salicyladehyde? (2016, March 22). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

- CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron. (n.d.). Google Patents.

- Zhao, M.-N., & Guan, Z.-H. (2017).

- CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity. (n.d.). Google Patents.

- Salicylaldehyde. (2025, January 16).

-

Preparation of 5-Bromo-2-hydroxy-4'-methoxychalcone. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

-

Sequential Alcohol Oxidation/ Putative Homo Claisen-Tishchenko-Type Reaction to give esters. (2005, August 24). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

How to convert phenol to salicaldehyde in one step. (2015, February 3). Quora. Retrieved February 15, 2026, from [Link]

- Fuson, R. C., & Noland, W. E. (1963). Coumarone. Organic Syntheses, Coll. Vol. 4, 238.

-

Purification of Ethyl acetate. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

-

Synthesis of hydroxyalkyl salicylaldehyde. (2023, May 6). ResearchGate. Retrieved February 15, 2026, from [Link]

- US3972945A - Process for the selective synthesis of salicylaldehydes. (n.d.). Google Patents.

- Nejati Bor Bor, M., Moradi, A., & Kalantari, M. (2013). Synthesis of salicylaldehyde from para-formaldehyde. Chemical Technology, an Indian Journal, 8(2), 55-57.

-

IR Absorption Bands and NMR. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 15, 2026, from [Link]

- US3919305A - Process for the preparation of phenylacetic acid. (n.d.). Google Patents.

- CN102731298A - Method for purifying ethyl acetate. (n.d.). Google Patents.

-

2-(4-Bromophenyl)ethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

-

NMR spectrum of ethyl acetate. (2021, September 3). YouTube. Retrieved February 15, 2026, from [Link]

-

ethyl bromoacetate. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

- CN105669414A - Preparation method for salicylaldehyde. (n.d.). Google Patents.

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

- CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate. (n.d.). Google Patents.

-

Reaction of X and phenylacetic acid forms an intermediate Y, which undergoes an intramolecular reaction to yield rofecoxib. (n.d.). Vaia. Retrieved February 15, 2026, from [Link]

-

ethyl phenylacetate. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

5-Bromosalicylaldehyde. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

-

5-Bromosalicylaldehyde, 98%. (n.d.). Ottokemi. Retrieved February 15, 2026, from [Link]

-

2-(2-Bromophenyl)-ethanol. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

Sources

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. How is phenol converted into: (a) Salicylaldehyde (b) Phenylacetate?.. [askfilo.com]

- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. usbio.net [usbio.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of palladium-catalyzed cross-coupling reactions utilizing Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate as a key building block. This versatile substrate, featuring a strategically placed bromine atom and an ortho-hydroxyacetate group, serves as an excellent precursor for the synthesis of a variety of complex organic molecules, particularly benzofuran derivatives and other heterocyclic systems of medicinal interest. This guide moves beyond simple procedural listings to offer in-depth explanations of the underlying mechanistic principles, rationale for reagent selection, and detailed, field-tested protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings.

Introduction: The Strategic Value of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate in Synthesis

Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a bifunctional aromatic compound that holds significant potential in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds. The presence of a bromine atom on the phenyl ring makes it an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.[1] The ortho-disposed hydroxy and ethyl acetate moieties provide a unique structural motif that can be exploited for subsequent intramolecular cyclization reactions, leading to the formation of valuable benzofuran cores.[2][3]

The development of efficient carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-couplings being among the most powerful and versatile tools available to chemists.[4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, allow for the precise and predictable formation of C-C bonds under relatively mild conditions, tolerating a broad range of functional groups.[1][5] The ability to couple Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate with various partners—such as boronic acids (Suzuki-Miyaura), alkenes (Heck), and terminal alkynes (Sonogashira)—opens up a vast chemical space for the synthesis of novel compounds with potential biological activity.[6][7][8]

This guide is designed to empower researchers to effectively harness the reactivity of this substrate. By understanding the nuances of catalyst and ligand selection, the critical role of the base, and the influence of solvent and temperature, scientists can optimize reaction outcomes and accelerate their drug discovery and development programs.

The Catalytic Cycle: A Unifying Mechanistic Framework

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimizing these transformations.[9][10] The catalytic cycle for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings typically proceeds through three fundamental steps, initiating from an active Pd(0) species.[11][12]

Figure 1: Generalized Catalytic Cycle for Palladium-Cross-Coupling Reactions.

-

Oxidative Addition: The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-bromine bond of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate.[13] This step forms a high-valent Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium center; electron-rich ligands can accelerate this process.[14]

-

Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck):

-

In the Suzuki-Miyaura reaction, the organic group from an organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[12][15]

-

In the Sonogashira reaction, a copper co-catalyst typically activates the terminal alkyne, forming a copper acetylide which then undergoes transmetalation with the Pd(II) complex.[8][16] Copper-free variants are also prevalent.[17]

-

In the Heck reaction, the alkene coordinates to the palladium center and then inserts into the Pd-C bond.[7][18]

-

-

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[9][10] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky ligands can often facilitate this step.[19]

Experimental Protocols and Application Notes

The following sections provide detailed protocols for key cross-coupling reactions of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding and facilitate adaptation for different substrates.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds and is widely used in pharmaceutical synthesis due to the stability and low toxicity of the boronic acid reagents.[20][21]

Reaction Scheme: Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate + Arylboronic Acid → Ethyl 2-(5-aryl-2-hydroxyphenyl)acetate

Causality of Reagent Selection:

-

Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species.[21][22] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly as the active catalyst.[12]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[23][24] Triphenylphosphine (PPh₃) is a standard, robust ligand.[21] For more challenging couplings, bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields by promoting both oxidative addition and reductive elimination.[17]

-

Base: The base plays a critical role in activating the boronic acid for transmetalation.[15][25] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[12][15] The choice of base can be substrate-dependent, and screening different bases is often beneficial.[15]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically employed.[12][20] Water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Detailed Protocol: Suzuki-Miyaura Coupling

Figure 2: Workflow for Suzuki-Miyaura Coupling.

-

Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | Efficient for a broad range of aryl bromides.[17] |

| Base | K₃PO₄ | Strong, non-nucleophilic base effective in activating boronic acids.[15] |

| Solvent | Dioxane / Water | Good solvent for both organic and inorganic reagents.[12] |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion. |

Heck Reaction: Synthesis of Alkenyl Derivatives

The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond between the aryl halide and a vinylic carbon.[7][26] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives.

Reaction Scheme: Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate + Alkene → Ethyl 2-(5-alkenyl-2-hydroxyphenyl)acetate

Causality of Reagent Selection:

-

Palladium Pre-catalyst: Palladium(II) acetate is a standard choice for Heck reactions.[7][18]

-

Ligand: In many cases, the Heck reaction can be performed "ligand-free," especially with reactive aryl iodides. However, for aryl bromides, a phosphine ligand like tri(o-tolyl)phosphine or a palladacycle catalyst can improve efficiency.[26][27] N-heterocyclic carbene (NHC) ligands also show excellent activity.[17]

-

Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the catalytic cycle.[7][18] Inorganic bases like potassium carbonate can also be employed.[28]

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices.[29]

Detailed Protocol: Heck Reaction

-

Reaction Setup: In a sealed tube, combine Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and triethylamine (2.0 equiv.).

-

Solvent and Heating: Add DMF as the solvent. Seal the tube and heat the mixture to 100-120 °C.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ | A robust and common catalyst for Heck reactions.[7] |

| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in some cases.[7] |

| Solvent | DMF | High-boiling polar aprotic solvent suitable for Heck conditions. |

| Temperature | 100-120 °C | Higher temperatures are often required to facilitate the reaction. |

Sonogashira Coupling: Synthesis of Arylalkynes and Subsequent Benzofuran Formation

The Sonogashira coupling provides a direct route to arylalkynes by coupling an aryl halide with a terminal alkyne.[8][30] The resulting product from Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a perfect precursor for a subsequent intramolecular cyclization to form a benzofuran ring system.[2][31]

Reaction Scheme (Two Steps):

-

Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate + Terminal Alkyne → Ethyl 2-(2-hydroxy-5-(alkynyl)phenyl)acetate

-

Ethyl 2-(2-hydroxy-5-(alkynyl)phenyl)acetate → Substituted Benzofuran-2-acetate

Causality of Reagent Selection:

-

Catalyst System: The classic Sonogashira system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[30][32] The palladium complex facilitates the main cross-coupling cycle, while copper(I) forms a more reactive copper acetylide intermediate.[8]

-

Base: A mild organic amine base, such as triethylamine or diisopropylamine, is used. It serves to deprotonate the terminal alkyne and neutralize the HX formed.[8][16]

-

Solvent: Solvents like THF or DMF are typically used.

-

Intramolecular Cyclization: The cyclization of the ortho-alkynyl phenol intermediate can often be induced by the same palladium catalyst in a domino process, or by subsequent treatment with a base or another catalyst.[2][33]

Detailed Protocol: Domino Sonogashira Coupling-Cyclization

Figure 3: Workflow for Domino Sonogashira-Cyclization.

-

Reaction Setup: To a Schlenk flask, add Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add a degassed solvent such as THF, followed by the terminal alkyne (1.2 equiv.) and triethylamine (2.5 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed. The intramolecular cyclization may occur concurrently or require extended reaction time/heating.

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the benzofuran product.

| Parameter | Condition | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ / CuI | Classic and highly effective system for Sonogashira couplings.[30] |

| Base | Triethylamine (Et₃N) | Deprotonates the alkyne and acts as a scavenger for HBr.[16] |

| Solvent | THF | Good solvent for the reagents and facilitates the reaction at mild temperatures. |

| Temperature | RT to 60 °C | Mild conditions are often sufficient, preserving sensitive functional groups. |

Safety and Handling

-

Reagents: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to air and moisture. The use of Schlenk line techniques or a glovebox is recommended for optimal results and catalyst longevity.[22]

-

Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, in accordance with institutional and local environmental regulations.

Conclusion

Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a highly valuable and versatile building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, and Sonogashira—provide reliable and adaptable methods for its functionalization. By understanding the mechanistic principles and the rationale behind the selection of specific reagents and conditions, researchers can effectively utilize this substrate to construct diverse molecular architectures, particularly medicinally relevant benzofuran scaffolds. The provided protocols serve as a robust starting point for further exploration and optimization in the pursuit of novel therapeutic agents.

References

-

Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

-

Al-dujaili, A. H., & Shaker, C. H. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Retrieved February 15, 2026, from [Link]

-

Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Publications. Retrieved February 15, 2026, from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Palladium-catalyzed cross-coupling reactions. (2025). Fiveable. Retrieved February 15, 2026, from [Link]

-

Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Universitat Autònoma de Barcelona. Retrieved February 15, 2026, from [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Hu, J., et al. (n.d.). Phase‐Transfer‐Catalyzed Intramolecular Cyclization of ortho‐Alkynyl Phenyl Ether Derivatives for Synthesis of 2,3‐Disubstituted Benzo[b]furans. Scilit. Retrieved February 15, 2026, from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. Retrieved February 15, 2026, from [Link]

-

Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. Retrieved February 15, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]

-

Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. (2019). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023). Nature. Retrieved February 15, 2026, from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Electrophile-induced intramolecular cyclization of ortho-(aryloxy)phenylalkynes to dibenz[b,f] oxepines. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Suzuki Coupling: Mechanism & Examples. (2025). NROChemistry. Retrieved February 15, 2026, from [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Northern Colorado. Retrieved February 15, 2026, from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Retrieved February 15, 2026, from [Link]

-

CSIR UGC NET. (2021). YouTube. Retrieved February 15, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Intramolecular Cyclization of ortho-Substituted Chalcones in the Presence of Palladium Complexes with Chiral Bisphosphine Ligands. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. (2017). PubMed. Retrieved February 15, 2026, from [Link]

-

The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals. Retrieved February 15, 2026, from [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. Retrieved February 15, 2026, from [Link]

-

Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). UiT The Arctic University of Norway. Retrieved February 15, 2026, from [Link]

Sources

- 1. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nobelprize.org [nobelprize.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. theses.enscm.fr [theses.enscm.fr]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jmcct.com [jmcct.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. Yoneda Labs [yonedalabs.com]

- 21. www1.udel.edu [www1.udel.edu]

- 22. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 23. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Suzuki Coupling [organic-chemistry.org]

- 26. Heck Reaction [organic-chemistry.org]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mdpi.com [mdpi.com]

- 30. Sonogashira Coupling [organic-chemistry.org]

- 31. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. scilit.com [scilit.com]

Application Note: High-Fidelity Suzuki-Miyaura Coupling Protocols for Aryl Bromides

Introduction & Strategic Overview

The Suzuki-Miyaura coupling (SMC) is the premier method for carbon-carbon bond formation in pharmaceutical development, primarily due to its functional group tolerance and the stability of organoboron reagents. While aryl iodides are more reactive, aryl bromides represent the optimal balance of reactivity, stability, and commercial availability, making them the "workhorse" electrophile in drug discovery.

However, operational failure in SMC is often misdiagnosed. Common issues—protodeboronation of the boronic acid, catalyst poisoning by heterocycles, or competitive homocoupling—are frequently mistaken for "low reactivity."

This guide moves beyond generic recipes. It provides three distinct, self-validating protocols tailored to specific structural challenges, grounded in mechanistic causality.

Mechanistic Insight: The Dual-Pathway Activation

Understanding the role of the base is critical for troubleshooting. The base does not merely neutralize acid; it activates the system via two competing pathways. For aryl bromides, the Oxo-Palladium Pathway is often kinetically dominant in systems using aqueous bases.

Figure 1: Mechanistic Cycle & Base Activation Pathways

Caption: The catalytic cycle illustrating the two distinct roles of the base. Path B (Oxo-Palladium) is often faster for bulky substrates but requires high local base concentration.

Critical Parameter Optimization

The choice of ligand dictates the success of the coupling. For aryl bromides, phosphine ligands must balance electron richness (to facilitate oxidative addition) with steric bulk (to accelerate reductive elimination).

Table 1: Ligand Selection Matrix for Aryl Bromides

| Ligand Class | Representative | Best For | Mechanism Note |

| Traditional | PPh3, dppf | Simple Biaryls | Low cost; prone to oxidation; requires higher loading (1-5 mol%). |

| Buchwald (Dialkylbiaryl) | SPhos, XPhos | Steric/Ortho-subs | Bulky structure creates a "pocket" that forces reductive elimination. |

| NHC | PEPPSI-IPr | N-Heterocycles | Strong sigma-donation prevents catalyst poisoning by pyridine/amine nitrogens. |

| Specialized | BrettPhos | C-N Coupling | Note: Generally preferred for amination, not C-C coupling. |

Experimental Protocols

Protocol A: The "Workhorse" Method (High-Throughput Compatible)

Target: Unhindered aryl bromides + stable boronic acids. Concept: Uses Pd(dppf)Cl₂, a robust catalyst resistant to air and moisture, ideal for initial screening.

-

Reagents:

-

Procedure:

-

Charge: Add solid reagents (Ar-Br, Boronic Acid, Base, Catalyst) to a vial.

-

Inert: Seal vial with a septum. Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen causes homocoupling.[3][4]

-

Solvate: Add sparged Dioxane/Water via syringe.

-

React: Heat to 80°C for 2-4 hours.

-

Checkpoint (Self-Validation): The reaction should turn from orange/red to dark brown/black.

-

If stays bright orange: Oxidative addition failed (check temperature).

-

If immediate black precipitate: Ligand dissociation (Pd black formation).

-

-

Protocol B: The "Steric & Unstable" Method (Buchwald G4 System)

Target: Ortho-substituted bromides or protodeboronation-prone acids (e.g., 2-pyridyl boronates). Concept: Uses XPhos Pd G4. The precatalyst guarantees a 1:1 Pd:Ligand ratio and activates at low temperatures, minimizing side reactions.

-

Reagents:

-